3-n-Butoxy-5-fluorophenyl methyl sulfide
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Overview
Description
3-n-Butoxy-5-fluorophenyl methyl sulfide is an organic compound characterized by the presence of a butoxy group, a fluorine atom, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Butoxy-5-fluorophenyl methyl sulfide typically involves the reaction of 3-n-butoxy-5-fluorophenol with a suitable methyl sulfide reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety measures and environmental considerations to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-n-Butoxy-5-fluorophenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
3-n-Butoxy-5-fluorophenyl methyl sulfide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-n-Butoxy-5-fluorophenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-n-Butoxy-4-fluorophenyl methyl sulfide: Similar structure but with the fluorine atom at the 4-position.
3-n-Butoxy-5-chlorophenyl methyl sulfide: Similar structure but with a chlorine atom instead of fluorine.
3-n-Butoxy-5-fluorophenyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-n-Butoxy-5-fluorophenyl methyl sulfide is unique due to the specific positioning of the butoxy and fluorine groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl sulfide group also contributes to its distinct properties compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-butoxy-3-fluoro-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-3-4-5-13-10-6-9(12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKHXWJRRQROHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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